molecular formula C7H7NO3 B13846696 4-Aminosalicylic Acid-d3

4-Aminosalicylic Acid-d3

Cat. No.: B13846696
M. Wt: 156.15 g/mol
InChI Key: WUBBRNOQWQTFEX-CBYSEHNBSA-N
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Description

4-Aminosalicylic Acid-d3, also known as para-aminosalicylic acid-d3, is a deuterated form of 4-aminosalicylic acid. This compound is primarily used in scientific research due to its unique properties, including its role as an antibiotic for treating tuberculosis. The deuterated form, this compound, is particularly valuable in research involving isotopic labeling and tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminosalicylic Acid-d3 involves the introduction of deuterium atoms into the 4-aminosalicylic acid molecule. This can be achieved through various methods, including:

    Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Chemical Exchange Reactions: Utilizing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. High-pressure homogenization and high-power ultrasound methods are also employed to produce nano-sized cocrystals of 4-aminosalicylic acid and sulfamethazine .

Chemical Reactions Analysis

Types of Reactions: 4-Aminosalicylic Acid-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Reactions with halogens or other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products:

    Oxidation Products: Quinones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Aminosalicylic Acid-d3 has a wide range of applications in scientific research:

Mechanism of Action

4-Aminosalicylic Acid-d3 exerts its effects by inhibiting the synthesis of folic acid in bacteria. It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively blocking the first step in folic acid synthesis. This inhibition prevents bacterial cell growth and multiplication .

Comparison with Similar Compounds

    4-Aminosalicylic Acid: The non-deuterated form, used primarily as an antibiotic for tuberculosis.

    Sulfasalazine: Another antibiotic used for treating inflammatory bowel diseases.

    Isoniazid: A first-line antibiotic for tuberculosis treatment.

Uniqueness: 4-Aminosalicylic Acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies. Its ability to inhibit folic acid synthesis with high specificity also sets it apart from other antibiotics .

Properties

Molecular Formula

C7H7NO3

Molecular Weight

156.15 g/mol

IUPAC Name

4-amino-2,3,5-trideuterio-6-hydroxybenzoic acid

InChI

InChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D

InChI Key

WUBBRNOQWQTFEX-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)O)[2H])N)[2H]

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)O

Origin of Product

United States

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